

Camizestrant Demonstrates Superior Efficacy in Fulvestrant-Resistant Breast Cancer Models

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Compound of Interest		
Compound Name:	Camizestrant	
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[City, State] – [Date] – New preclinical and clinical data demonstrate that **camizestrant**, a next-generation oral selective estrogen receptor degrader (SERD), exhibits superior efficacy over fulvestrant in breast cancer models that have developed resistance to fulvestrant, particularly those harboring ESR1 mutations. These findings position **camizestrant** as a promising therapeutic option for patients with advanced or metastatic ER-positive breast cancer who have progressed on prior endocrine therapies.

Camizestrant is an investigational agent that, like fulvestrant, antagonizes and degrades the estrogen receptor (ER), a key driver of growth in the majority of breast cancers. However, preclinical studies have shown that **camizestrant** can overcome common mechanisms of resistance to fulvestrant and other endocrine therapies.

Preclinical Efficacy in Fulvestrant-Resistant Models

In preclinical studies using patient-derived xenograft (PDX) models of ER-positive breast cancer, **camizestrant** demonstrated significant antitumor activity in both fulvestrant-sensitive and fulvestrant-resistant tumors. Notably, in models with acquired resistance to fulvestrant, including those with and without ESR1 mutations, **camizestrant** treatment resulted in marked tumor growth inhibition.



Model Type	Treatment Group	Tumor Growth Inhibition (%)	ESR1 Mutation Status
Fulvestrant-Resistant PDX	Camizestrant	Strong Antitumor Activity	Wild-Type (wt)
Fulvestrant	Minimal Activity	Wild-Type (wt)	
Fulvestrant-Resistant PDX	Camizestrant	Strong Antitumor Activity	Mutant (m)
Fulvestrant	Minimal Activity	Mutant (m)	

Table 1: Comparative Efficacy of **Camizestrant** and Fulvestrant in Fulvestrant-Resistant Patient-Derived Xenograft (PDX) Models.[1][2]

Further in vitro studies in MCF-7 breast cancer cell lines engineered to express wild-type or Y537S mutant ESR1 showed that while both **camizestrant** and fulvestrant could inhibit proliferation, **camizestrant** demonstrated potent activity against the mutant cell line, a common source of fulvestrant resistance.

Cell Line	Compound	pIC50 (Proliferation)
MCF-7 ESR1 wt	Camizestrant	Data not specified
Fulvestrant	Data not specified	
MCF-7 ESR1 Y537S	Camizestrant	Data not specified
Fulvestrant	Data not specified	

Table 2: Antiproliferative Activity of **Camizestrant** and Fulvestrant in MCF-7 cells with Wild-Type and Mutant ESR1.[1] (Note: Specific pIC50 values were not available in the provided search results).

Clinical Evidence from the SERENA-2 Trial

The superior efficacy of **camizestrant** in overcoming resistance was further substantiated in the Phase II SERENA-2 clinical trial. This study compared **camizestrant** to fulvestrant in post-



menopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy.

The trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with **camizestrant** compared to those who received fulvestrant. This benefit was particularly pronounced in the subgroup of patients with detectable ESR1 mutations in their tumors.

Patient Subgroup	Treatment	Median Progression-Free Survival (months)	Hazard Ratio (HR)
Overall Population	Camizestrant (75mg)	7.2	0.58
Camizestrant (150mg)	7.7	0.67	_
Fulvestrant	3.7	-	_
ESR1-mutant	Camizestrant (75mg)	6.3	0.33
Camizestrant (150mg)	9.2	0.55	
Fulvestrant	2.2	-	_
ESR1 Wild-Type	Camizestrant (75mg)	Not Specified	0.78
Camizestrant (150mg)	Not Specified	0.76	
Fulvestrant	Not Specified	-	-

Table 3: Progression-Free Survival in the SERENA-2 Trial.[3][4]

Mechanism of Action and Overcoming Resistance

Fulvestrant resistance can arise from various mechanisms, including the acquisition of ESR1 mutations that render the estrogen receptor constitutively active, independent of its ligand, estrogen. Other mechanisms involve the activation of alternative growth factor signaling pathways, such as the PI3K/AKT/mTOR pathway, which can bypass the need for ER-mediated signaling.

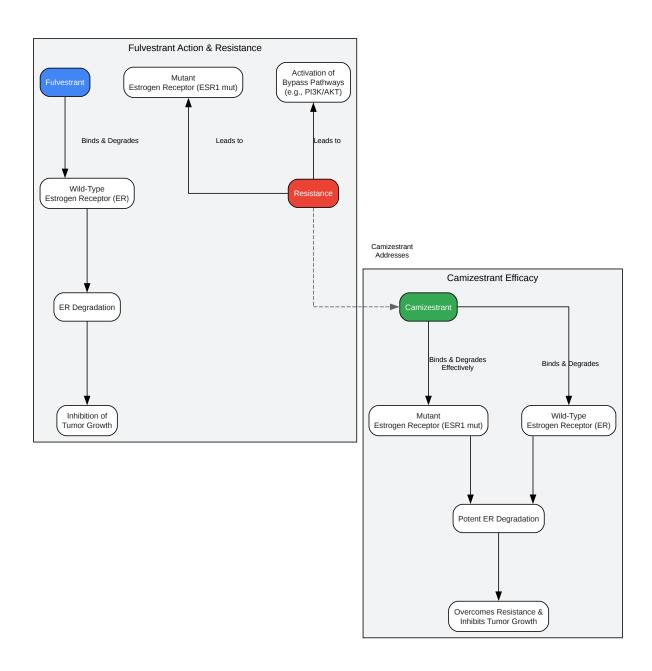






Camizestrant's mechanism of action involves potent and efficient degradation of the estrogen receptor, including its mutated forms. This comprehensive ER degradation is believed to be a key factor in its ability to overcome resistance. Furthermore, preclinical evidence suggests that **camizestrant** effectively suppresses ER-regulated gene expression even in the presence of ESR1 mutations.





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Figure 1: Mechanism of **Camizestrant** in Overcoming Fulvestrant Resistance.



Experimental Protocols

Patient-Derived Xenograft (PDX) Models:

- Model Establishment: Tumor fragments from patients with ER-positive breast cancer were implanted subcutaneously into immunocompromised mice.
- Development of Resistance: For fulvestrant-resistant models, tumors were allowed to grow in the presence of fulvestrant until they demonstrated progressive disease.
- Treatment: Once tumors reached a specified volume, mice were randomized to receive vehicle, fulvestrant, or camizestrant. Drug formulations and dosing schedules were administered as described in the specific study protocols.[5]
- Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated.
- Endpoint Analysis: The primary endpoint was typically tumor growth inhibition, calculated as
 the percentage change in tumor volume from baseline compared to the vehicle control
 group.

Cell-Based Proliferation Assays:

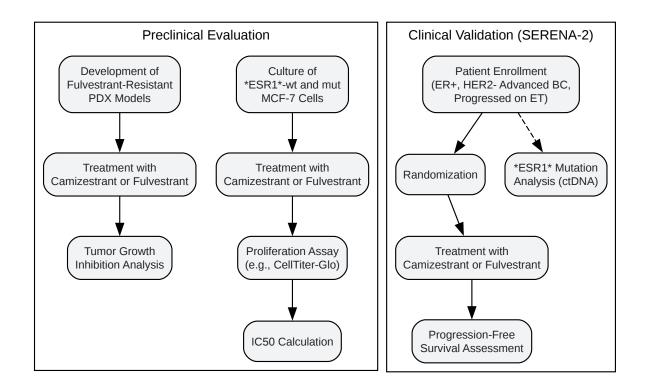
- Cell Culture: MCF-7 breast cancer cells, including those engineered to express wild-type or mutant ESR1, were cultured in appropriate media.
- Compound Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of camizestrant or fulvestrant.
- Proliferation Assessment: After a defined incubation period (e.g., 5 days), cell viability or proliferation was assessed using standard methods such as CellTiter-Glo®.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound.

SERENA-2 Clinical Trial:

• Study Design: A randomized, open-label, multicenter Phase II trial.



- Patient Population: Post-menopausal women with ER-positive, HER2-negative advanced or metastatic breast cancer who had experienced disease progression on at least one prior endocrine therapy.
- Intervention: Patients were randomized to receive either camizestrant (at various doses) or fulvestrant.[6]
- Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[6]
- ESR1 Mutation Analysis: Baseline tumor tissue or circulating tumor DNA (ctDNA) was analyzed for the presence of ESR1 mutations.



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Figure 2: Experimental Workflow for Evaluating Camizestrant Efficacy.



Conclusion

The available preclinical and clinical data strongly support the superior efficacy of **camizestrant** over fulvestrant in fulvestrant-resistant breast cancer models. Its ability to potently degrade both wild-type and mutant estrogen receptors provides a clear mechanism for overcoming a key driver of endocrine therapy resistance. The results of the SERENA-2 trial, in particular, highlight the potential of **camizestrant** to become a new standard of care for patients with advanced ER-positive breast cancer, especially for those whose tumors harbor ESR1 mutations. Further investigation in ongoing Phase III trials will be crucial to fully define the role of this promising new agent in the treatment landscape.

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